2-chloro-N-(3-methylbutan-2-yl)aniline
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Overview
Description
2-chloro-N-(3-methylbutan-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group and an aniline moiety substituted with a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylbutan-2-yl)aniline can be achieved through various methods. One common approach involves the reaction of 2-chloroaniline with 3-methyl-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the hydroamination of olefins with nitroarenes has been reported as a practical approach to access hindered amines, including this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
2-chloro-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The chloro group and the aniline moiety can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,3-dimethylbutan-2-yl)aniline: This compound is structurally similar but has different substitution patterns, leading to distinct chemical and biological properties.
2-methyl-3-phenylbutane: Although not an amine, this compound shares a similar hydrocarbon backbone.
Uniqueness
2-chloro-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and medicinal chemistry, particularly for the development of hindered amine-containing drug candidates .
Properties
Molecular Formula |
C11H16ClN |
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Molecular Weight |
197.70 g/mol |
IUPAC Name |
2-chloro-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9,13H,1-3H3 |
InChI Key |
OFJDRFXJTXZIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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